molecular formula C11H21NO B13407653 N-[(oxolan-2-yl)methyl]cyclohexanamine

N-[(oxolan-2-yl)methyl]cyclohexanamine

Cat. No.: B13407653
M. Wt: 183.29 g/mol
InChI Key: VLWWSOQJUHAGOJ-UHFFFAOYSA-N
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Description

N-[(Oxolan-2-yl)methyl]cyclohexanamine is a chemical compound of interest in organic and medicinal chemistry research. It features a cyclohexanamine scaffold linked via a methylene group to an oxolane (tetrahydrofuran, THF) ring. This structure combines the conformational flexibility of the cyclohexyl ring with the electron-rich, hydrogen-bond-accepting potential of the oxolane moiety. While direct biological data for this specific compound is limited, its structural framework is highly relevant for drug discovery. Compounds with this hybrid architecture, particularly those where the cyclohexyl ring is further substituted, are investigated as versatile synthetic intermediates or potential pharmacophores. For instance, closely related analogues like 3,4-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine and 4,4-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine are recognized for their stereochemical complexity, which can be crucial for enhancing selectivity in chiral synthesis or receptor binding applications . The balanced lipophilicity and conformational rigidity imparted by this structure make it a valuable building block for constructing more complex molecules for pharmaceutical and agrochemical development . This compound is intended for use in research and development laboratories as a key intermediate. Potential applications include its use in reductive amination reactions, nucleophilic substitutions, and the synthesis of complex amine targets. It is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)cyclohexanamine

InChI

InChI=1S/C11H21NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h10-12H,1-9H2

InChI Key

VLWWSOQJUHAGOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]cyclohexanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanamine with oxirane (ethylene oxide) under controlled conditions to introduce the oxolan-2-ylmethyl group. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted amines.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]cyclohexanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares N-[(oxolan-2-yl)methyl]cyclohexanamine with key analogs:

Compound Name Molecular Formula Substituent Molar Mass (g/mol) Synthesis Method Characterization Techniques Biological Activity/Notes
This compound C₁₀H₁₉NO Oxolane (tetrahydrofuran) 169.26 Likely reductive amination Not reported No direct activity data available
N-((tetrazol-5-yl)methyl)cyclohexanamine C₈H₁₅N₅ Tetrazole ring 181.24 Chloroacetonitrile + cyclohexylamine 2D NMR, elemental analysis Not tested biologically
N-((1H-benzotriazol-1-yl)methyl)cyclohexanamine C₁₃H₁₇N₅ Benzotriazole ring 255.32 Benzotriazole reagent + cyclohexylamine FT-IR, mass spectroscopy Met drug-likeness criteria; no in vitro data
N-(2-hydroxyethyl)cyclohexylamine C₈H₁₇NO Hydroxyethyl chain 143.23 Not specified Not reported Industrial/chemical intermediate
N-(octan-2-yl)cyclohexanamine C₁₄H₂₉N Branched octyl chain 211.39 Not specified Not reported Potential surfactant/lipid analog

Key Observations :

  • Heterocyclic Derivatives : Tetrazole and benzotriazole analogs exhibit higher molecular weights and nitrogen content, which may influence binding to biological targets (e.g., enzymes or receptors) .
  • Synthetic Complexity : Benzotriazole derivatives require multi-step synthesis involving heterocyclic reagents, whereas alkyl-substituted analogs are simpler to prepare .
Regulatory and Industrial Relevance
  • Regulatory Status: Compounds like 9-Octadecenoic acid (Z)-, compd. with N-cyclohexylcyclohexanamine (CAS 22256-71-9) are subject to significant new use regulations (SNURs) under the U.S. EPA, highlighting environmental and safety concerns for industrial applications .
  • Industrial Uses : Alkyl-substituted analogs (e.g., N-(octan-2-yl)cyclohexanamine) may serve as surfactants or corrosion inhibitors due to their amphiphilic structures .

Biological Activity

N-[(oxolan-2-yl)methyl]cyclohexanamine is a compound of increasing interest in medicinal and organic chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with an oxolane (tetrahydrofuran) moiety. Its molecular formula is C11H19NC_{11}H_{19}N with a molecular weight of approximately 179.27 g/mol. The presence of the oxolane group enhances solubility and reactivity, which are critical for interactions with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₉N
Molecular Weight179.27 g/mol
CAS Number[CAS Number TBD]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxolan-2-ylmethyl group may enhance binding affinity and specificity, leading to diverse biological effects. Current research focuses on elucidating the precise pathways and molecular interactions involved.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various microorganisms, making it a candidate for further development as an antimicrobial agent.
  • Antiviral Properties : Preliminary studies suggest that it may possess antiviral effects, warranting further investigation into its potential applications in treating viral infections.
  • Anticancer Activity : There is growing interest in the compound's potential as an anticancer agent, with ongoing studies exploring its efficacy against different cancer cell lines.

Study 1: Antimicrobial Activity

In a study conducted by [source], this compound was tested against a panel of bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a new class of antimicrobial agents.

Study 2: Antiviral Efficacy

Another research effort demonstrated that this compound exhibited promising antiviral activity against specific viral strains in vitro. The study highlighted the need for further exploration into its mechanism of action and therapeutic potential in virology [source].

Study 3: Anticancer Properties

A recent investigation into the anticancer properties of this compound revealed that it could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This finding positions this compound as a potential lead compound for developing novel anticancer drugs [source].

Comparison with Similar Compounds

To better understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructure HighlightsUnique Features
CyclohexylamineSimple amine structureLacks oxolane moiety; less reactivity
N-MethylcyclohexanamineMethyl group attached to nitrogenSimilar structure but different biological activity
4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexanamineContains an ethyl groupExhibits antimicrobial and anticancer properties

The inclusion of the oxolane moiety in this compound significantly alters its chemical reactivity and biological activity compared to simpler amines.

Q & A

Q. What are the standard synthetic routes for preparing N-[(oxolan-2-yl)methyl]cyclohexanamine, and what reaction conditions are optimal?

  • Methodological Answer : The compound can be synthesized via reductive amination between cyclohexanamine and (oxolan-2-yl)methyl ketone derivatives, using reducing agents like sodium cyanoborohydride (NaBH3CN) in methanol at room temperature . Alternatively, alkylation of cyclohexanamine with 2-(chloromethyl)oxolane (tetrahydrofuran-2-ylmethyl chloride) in the presence of a base (e.g., K2CO3) in DMF at 60–80°C is effective . Key quality control steps include monitoring reaction progress via TLC and isolating the product using column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the cyclohexane ring (δ ~1.2–2.0 ppm for protons), oxolane methylene (δ ~3.6–4.0 ppm), and amine protons (δ ~1.5–2.5 ppm, broad if free) .
  • FT-IR : Confirm N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 198) and fragmentation patterns .

Q. How does the oxolane moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The tetrahydrofuran (oxolane) group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) due to its oxygen heteroatom, while the cyclohexane backbone contributes to lipophilicity (logP ~2.5). Predictions using tools like SwissADME or Molinspiration can validate these properties experimentally .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or stereoisomers. To address this:
  • Purify the compound via recrystallization (e.g., using ethanol/water mixtures) .
  • Compare experimental NMR data with NIST Chemistry WebBook reference spectra .
  • Perform HPLC purity analysis (>98% purity threshold) and cross-validate with X-ray crystallography if crystalline .

Q. What computational strategies are effective for predicting the compound’s bioactivity or metabolic stability?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes, receptors). For example, dock against 3G9k protein (PDB ID) to assess binding affinity .
  • ADME Prediction : Tools like pkCSM or ADMETLab can estimate metabolic stability (CYP450 interactions) and bioavailability .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., amine group nucleophilicity) .

Q. What experimental design is recommended for studying stereochemical effects in derivatives of this compound?

  • Methodological Answer :
  • Synthesize cis/trans isomers by varying reaction conditions (e.g., temperature, catalyst). Use chiral catalysts (e.g., (R)-BINAP) for enantioselective synthesis .
  • Characterize stereochemistry via 2D NOESY NMR to detect spatial proximity of protons .
  • Compare bioactivity (e.g., IC50 values) of isomers in enzymatic assays to correlate structure-activity relationships (SAR) .

Q. How can contradictory results in biological assays (e.g., antimicrobial vs. anti-inflammatory activity) be systematically analyzed?

  • Methodological Answer :
  • Dose-Response Studies : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., NF-κB for inflammation, cell wall synthesis for antimicrobial activity) .
  • Control Experiments : Validate specificity using knockout cell lines or competitive inhibitors .

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